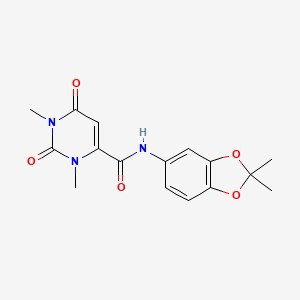![molecular formula C21H15N5O B11048430 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)
4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE is a complex organic compound that features a triazole ring, a cyano group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE typically involves multiple steps. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials and photonic devices.
Mechanism of Action
The mechanism of action of 4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)BENZONITRILE: Similar structure but lacks the phenyl and ethenyl groups.
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-PHENYLPHENYL CYANIDE: Similar structure but lacks the ethenyl group.
Uniqueness
4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-2-CYANO-5-[(E)-2-PHENYL-1-ETHENYL]PHENYL CYANIDE is unique due to the presence of both the phenyl and ethenyl groups, which can enhance its electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics.
Properties
Molecular Formula |
C21H15N5O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-acetyl-5-methyltriazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H15N5O/c1-14-21(15(2)27)24-25-26(14)20-11-19(13-23)18(12-22)10-17(20)9-8-16-6-4-3-5-7-16/h3-11H,1-2H3/b9-8+ |
InChI Key |
UUEAXHUVSSNXFH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2/C=C/C3=CC=CC=C3)C#N)C#N)C(=O)C |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2C=CC3=CC=CC=C3)C#N)C#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11048351.png)
![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)
![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![(1S,5R)-N-(3,5-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11048392.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)
![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)
